molecular formula C21H16O3 B13350446 7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one

7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one

Cat. No.: B13350446
M. Wt: 316.3 g/mol
InChI Key: POVYHGYPQSYPGY-UHFFFAOYSA-N
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Description

7-Methoxy-2’,3’-dihydro-3H-spiro[isobenzofuran-1,1’-phenalen]-3-one is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro linkage between an isobenzofuran and a phenalenone moiety, with a methoxy group attached to the benzofuran ring. The presence of these functional groups and the spiro structure endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in an acetic acid medium, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2’,3’-dihydro-3H-spiro[isobenzofuran-1,1’-phenalen]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-Methoxy-2’,3’-dihydro-3H-spiro[isobenzofuran-1,1’-phenalen]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2’,3’-dihydro-3H-spiro[isobenzofuran-1,1’-phenalen]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2’,3’-dihydro-3H-spiro[isobenzofuran-1,1’-phenalen]-3-one is unique due to its specific spiro linkage and the presence of both methoxy and phenalenone moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

4'-methoxyspiro[1,2-dihydrophenalene-3,3'-2-benzofuran]-1'-one

InChI

InChI=1S/C21H16O3/c1-23-17-10-4-8-15-19(17)21(24-20(15)22)12-11-14-6-2-5-13-7-3-9-16(21)18(13)14/h2-10H,11-12H2,1H3

InChI Key

POVYHGYPQSYPGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3(CCC4=CC=CC5=C4C3=CC=C5)OC2=O

Origin of Product

United States

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